molecular formula C11H18ClNS B1463384 {4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride CAS No. 1211698-86-0

{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride

Cat. No.: B1463384
CAS No.: 1211698-86-0
M. Wt: 231.79 g/mol
InChI Key: XUGRKYBHTRXJRG-UHFFFAOYSA-N
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Description

{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNS and its molecular weight is 231.79 g/mol. The purity is usually 95%.
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Biological Activity

{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride is a synthetic compound notable for its unique cyclopentathiophene structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and cytotoxic properties. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula : C11H18ClNS
  • Molecular Weight : 231.78 g/mol
  • CAS Number : 1211698-86-0

Antioxidant Activity

Preliminary studies indicate that this compound exhibits significant antioxidant properties. It has the ability to neutralize free radicals, which is crucial for protecting cells from oxidative stress and related damage. This activity is particularly important in preventing cellular aging and various diseases linked to oxidative damage.

Antimicrobial Properties

Research suggests that this compound may possess antimicrobial effects against various bacterial strains. The presence of the thiophene ring is often associated with enhanced biological activities, including antibacterial properties.

Cytotoxic Effects

One of the most promising aspects of this compound is its potential to induce apoptosis in cancer cells. Studies have indicated that it can inhibit cell proliferation in several cancer cell lines, suggesting its candidacy for further development as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction with cellular targets may include:

  • Induction of Apoptosis : Evidence suggests that the compound activates caspases involved in the apoptotic pathway.
  • Cell Cycle Arrest : Studies have shown that it may cause G2/M phase arrest in cancer cells, leading to reduced cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
ThienopyridinesPyridine ring fused with thiopheneAntiplatelet
Cyclopentathiophene DerivativesCyclopentathiophene without amineElectronic properties
AminothiophenesThiophene with various amine substitutionsVaries widely

The unique combination of structural attributes in this compound confers distinct biological activities not found in similar compounds.

Case Studies

  • Anticancer Activity : A study exploring the antiproliferative effects of thiophene derivatives demonstrated that compounds similar to this compound showed significant inhibition of cancer cell growth in vitro. The results indicated a GI50 value indicating effective concentration levels for therapeutic use .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that derivatives containing thiophene structures exhibited activity against various pathogens, further supporting the potential application of this compound in treating infections.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS.ClH/c1-8(2)12-7-10-6-9-4-3-5-11(9)13-10;/h6,8,12H,3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGRKYBHTRXJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC2=C(S1)CCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.